molecular formula C12H8N4O2 B2439194 N-(isoxazol-4-yl)quinoxaline-2-carboxamide CAS No. 1396864-35-9

N-(isoxazol-4-yl)quinoxaline-2-carboxamide

Cat. No.: B2439194
CAS No.: 1396864-35-9
M. Wt: 240.222
InChI Key: QNLLDKZCZWNBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isoxazol-4-yl)quinoxaline-2-carboxamide is a compound that features both an isoxazole ring and a quinoxaline ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, while quinoxaline is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)quinoxaline-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the quinoxaline moiety. One common method for synthesizing isoxazoles is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Metal-free synthetic routes are particularly attractive for industrial applications due to their lower cost and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-12(15-8-5-14-18-7-8)11-6-13-9-3-1-2-4-10(9)16-11/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLLDKZCZWNBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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